Bromoacetic-13C2 acid contains two carbon atoms enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to track the fate of these carbon atoms within a molecule or biological system. By incorporating Bromoacetic-13C2 acid into a starting material, researchers can use techniques like mass spectrometry to identify which parts of a final product or metabolite contain the ¹³C label. This approach is particularly useful in understanding metabolic pathways, where researchers want to trace the breakdown of molecules within an organism [1].
[1] Several suppliers offer Bromoacetic-13C2 acid specifically for research purposes, highlighting its utility in isotopic labeling studies .
Beyond isotopic labeling, Bromoacetic-13C2 acid functions as a versatile building block in organic synthesis. The presence of a bromine atom (Br) makes it a relatively strong alkylating agent, meaning it can readily react with other molecules to form new carbon-carbon bonds. This property allows researchers to incorporate the ¹³C-labeled carbon atoms into more complex organic molecules for further study [2].
[2] Bromoacetic acid, the non-isotopically enriched version of Bromoacetic-13C2 acid, is described as a useful building block in organic synthesis due to its alkylating properties .
Bromoacetic-13c2 acid is a stable isotope-labeled derivative of bromoacetic acid, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H3BrO2, and it has a molecular weight of approximately 140.93 g/mol. The compound is notable for its applications in various fields, particularly in tracer studies due to the incorporation of carbon-13, which allows researchers to track the compound's metabolic pathways and
These reactions are significant for synthesizing various organic compounds and studying reaction mechanisms using the carbon-13 isotope as a tracer .
Bromoacetic-13c2 acid exhibits notable biological activity, primarily due to its toxicity. It is classified as toxic if swallowed and can cause severe skin burns upon contact. Additionally, it poses risks through inhalation and may lead to allergic reactions in sensitive individuals. The compound's toxicity makes it useful in studying metabolic processes and toxicology due to its ability to label biomolecules for tracing purposes .
The synthesis of bromoacetic-13c2 acid typically involves the following methods:
Bromoacetic-13c2 acid has several applications across different fields:
Interaction studies involving bromoacetic-13c2 acid often focus on its behavior in biological systems and its interactions with enzymes or cellular components. The use of carbon-13 labeling facilitates understanding how this compound is metabolized and how it affects biological processes. Such studies are crucial for assessing the compound's safety profile and potential therapeutic applications .
Bromoacetic-13c2 acid shares similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bromoacetic Acid | C2H3BrO2 | Halogenated acetic acid; toxic and corrosive |
Chloroacetic Acid | C2H3ClO2 | Less toxic than bromoacetic acid; used in herbicides |
Iodoacetic Acid | C2H3IO2 | More reactive; used in biochemical research |
Fluoroacetic Acid | C2H3F O2 | Highly toxic; used as a pesticide |
Bromoacetic-13c2 acid is unique due to its stable isotope labeling, which allows for detailed tracing studies that other compounds do not facilitate as effectively. Its toxicity profile also distinguishes it from less harmful derivatives like chloroacetic acid .
The development of isotopically labeled carboxylic acids has undergone substantial evolution since the early discoveries of isotopes by researchers like JJ Thomson and FW Aston. The recognition that stable isotopes, particularly those of carbon (13C), nitrogen (15N), oxygen (18O), and hydrogen (2H), could be chemically introduced into organic compounds marked a revolutionary moment in analytical chemistry. These isotopes enabled scientists to "trace" the metabolic fate of compounds within biological systems, establishing the foundation for modern isotopic labeling techniques.
The emergence of bromoacetic-13C2 acid as a specialized reagent represents a significant milestone in this historical progression. Unlike single-labeled compounds, the dual 13C enrichment in bromoacetic-13C2 acid provides enhanced analytical sensitivity and more comprehensive mechanistic information. This advancement has been particularly valuable in drug discovery and development, where the evaluation of metabolic profiles of lead compounds through preclinical testing requires isotopically labeled active pharmaceutical ingredients.
The evolution of mass spectrometry techniques has played a crucial role in maximizing the utility of compounds like bromoacetic-13C2 acid. Modern analytical methods can detect isotopic patterns with remarkable precision, allowing researchers to distinguish between different labeling patterns and track molecular transformations with unprecedented accuracy. This technological synergy has positioned bromoacetic-13C2 acid as an essential tool in contemporary chemical research.
The strategic importance of dual 13C labeling in bromoacetic-13C2 acid extends far beyond simple molecular tracking. The presence of two adjacent 13C atoms creates distinctive spectroscopic signatures that provide detailed information about reaction pathways and molecular transformations. This dual labeling approach offers several critical advantages over single-labeled alternatives, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry applications.
In mechanistic studies, bromoacetic-13C2 acid serves as a powerful probe for understanding carbon-carbon bond formation and cleavage processes. The isotopic pattern provides direct evidence of molecular rearrangements, allowing researchers to distinguish between competing reaction pathways with high confidence. This capability has proven invaluable in pharmaceutical development, where understanding the precise mechanism of drug action and metabolism is essential for safety and efficacy assessments.
The compound's utility extends to metabolic studies, where the dual 13C labeling enables researchers to track the fate of both carbon atoms through complex biochemical pathways. Recent applications in cerebral metabolism studies have demonstrated the power of 13C-labeled substrates in providing direct evidence of metabolic processes in human brain tissue. These investigations have revealed new insights into glycolysis and the pentose phosphate pathway, highlighting the strategic importance of advanced isotopic labeling techniques.
Nucleophilic displacement forms the cornerstone of bromoacetic-13C2 acid synthesis, leveraging 13C-enriched precursors to ensure isotopic fidelity. The reaction typically involves substituting chlorine in chloroacetic-13C2 acid with bromide under acidic conditions. A patented method outlines the use of chloroacetic acid, alkali metal bromides (e.g., KBr), and concentrated sulfuric acid in a one-pot reaction [1]. The mechanism proceeds via acid-catalyzed generation of a reactive intermediate, followed by bromide ion attack at the α-carbon (Figure 1).
Reaction Conditions:
Isotopic Considerations:
Table 1: Precursors and Yields in Nucleophilic Displacement
Precursor | Bromide Source | Yield (%) | Isotopic Purity (%) |
---|---|---|---|
Chloroacetic-13C2 acid | KBr | 95.8 | 99.0 |
Chloroacetic-13C2 acid | NH4Br | 92.3 | 98.5 |
Asymmetric synthesis of bromoacetic-13C2 acid derivatives employs chiral phase-transfer catalysts (PTCs) to achieve enantioselectivity. A dimethyl tartrate-derived bromoacetal serves as a chiral auxiliary, enabling diastereomeric enrichment through solvent-controlled recrystallization [3]. For instance, silver-promoted rearrangement of bromoacetals yields enantiomerically pure aryl carboxylic acids, which are subsequently functionalized into bromoacetic esters [3].
Catalyst Systems:
Key Steps:
Example Protocol:
Azeotropic distillation is pivotal for removing water and byproducts while preserving 13C enrichment. Toluene, with a boiling point of 110.6°C, forms a binary azeotrope with water (84.1°C), enabling efficient dehydration [1]. Post-bromination, the reaction mixture is heated under reflux, with water-toluene azeotrope continuously distilled to shift equilibrium toward product formation.
Optimization Parameters:
Table 2: Solvent Performance in Azeotropic Distillation
Solvent | Azeotrope BP (°C) | Water Removal Efficiency (%) |
---|---|---|
Toluene | 84.1 | 98.5 |
Cyclohexane | 69.5 | 89.2 |
Scalable synthesis of bromoacetic-13C2 acid requires modular reactors and solvent recovery systems. The one-pot methodology described in [1] is adapted for industrial use:
Industrial Protocol:
Quality Control:
Corrosive;Acute Toxic;Irritant;Environmental Hazard